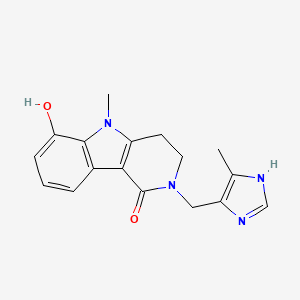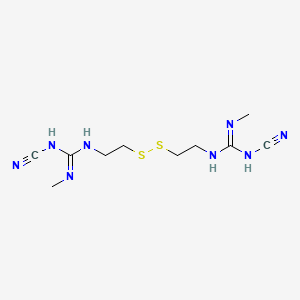
Fingolimod Impurity 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Treatment of Multiple Sclerosis
Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery .
Bioavailability Evaluation
The analytical method described in a study can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .
Pharmacological Effects
The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .
Inhibitory Effects on Enzymes
In addition to exerting inhibitory effects on sphingolipid pathway enzymes, fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels .
Activation of Protein Phosphatase
Fingolimod activates protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes .
Induction of Apoptosis and Autophagy
Fingolimod induces apoptosis and autophagy, which are crucial processes in cell death and survival .
Mecanismo De Acción
Target of Action
Fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) on lymphocytes, which are a type of blood cell involved in the immune system . The active metabolite of Fingolimod, known as Fingolimod-phosphate, binds to these receptors .
Mode of Action
Fingolimod acts by modulating the sphingosine 1-phosphate receptors. Once lymphocytes have bound to Fingolimod, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This prevents the lymphocytes from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .
Biochemical Pathways
Fingolimod affects several biochemical pathways. It is a structural analogue of sphingosine and undergoes phosphorylation by sphingosine kinase 2 to form Fingolimod phosphate . This compound then binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues .
Pharmacokinetics
Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and Fingolimod phosphate have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .
Result of Action
Fingolimod has several molecular and cellular effects. It inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) . Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
Action Environment
The action, efficacy, and stability of Fingolimod can be influenced by various environmental factors. For instance, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex or ethnicity on the pharmacokinetics of Fingolimod have been observed .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Fingolimod Impurity 13 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-aminobenzonitrile", "2,4-dichlorobenzaldehyde", "1,3-propanediamine", "methyl iodide", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dichlorophenyl)acetonitrile\n2-aminobenzonitrile and 2,4-dichlorobenzaldehyde are mixed in ethanol and refluxed for several hours. The resulting product is then filtered and washed with water to obtain 2-(2,4-dichlorophenyl)acetonitrile.", "Step 2: Synthesis of 2-(2,4-dichlorophenyl)ethylamine\n2-(2,4-dichlorophenyl)acetonitrile is reacted with 1,3-propanediamine in ethanol under reflux. The mixture is then filtered and washed with water to obtain 2-(2,4-dichlorophenyl)ethylamine.", "Step 3: Synthesis of methyl 2-(2,4-dichlorophenyl)ethylamine\n2-(2,4-dichlorophenyl)ethylamine is reacted with methyl iodide in acetic acid under reflux. The resulting product is then washed with water and dried to obtain methyl 2-(2,4-dichlorophenyl)ethylamine.", "Step 4: Synthesis of Fingolimod Impurity 13\nMethyl 2-(2,4-dichlorophenyl)ethylamine is reacted with sodium hydroxide in water under reflux. The resulting product is then filtered and washed with water to obtain Fingolimod Impurity 13." ] } | |
Número CAS |
882691-14-7 |
Nombre del producto |
Fingolimod Impurity 13 |
Fórmula molecular |
C21H35NO3 |
Peso molecular |
349.51 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Benzenebutanoic acid, α-amino-α-(hydroxymethyl)-4-octyl-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



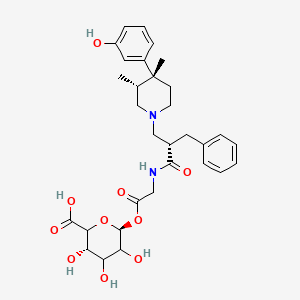
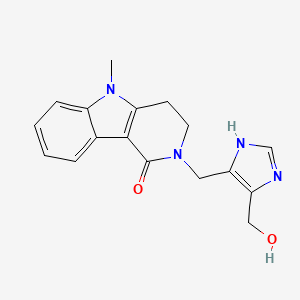
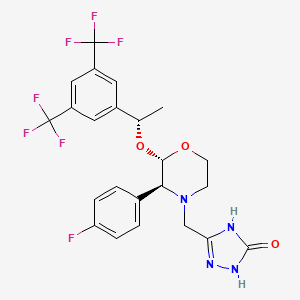

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
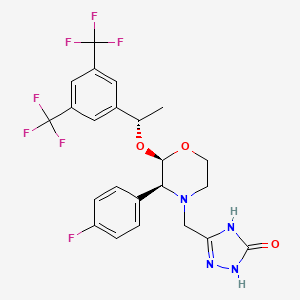
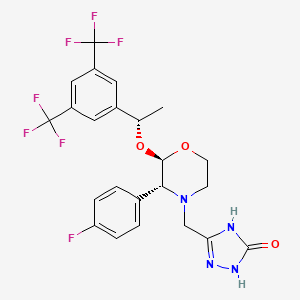
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
